molecular formula C20H21Cl2FN4O2 B2579157 N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049422-62-9

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2579157
CAS No.: 1049422-62-9
M. Wt: 439.31
InChI Key: LXKFTJZSEFQXRH-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide is a chemical compound with the CAS Number 1049571-31-4 and a molecular formula of C21H24ClFN4O3, yielding a molecular weight of 434.89 g/mol . Its structure features an ethanediamide (oxalamide) linker connecting a 3-chloro-4-fluorophenyl group to a nitrogen atom that is part of an ethyl chain linked to a 4-(4-chlorophenyl)piperazine moiety. This molecular architecture is characteristic of a long-chain arylpiperazine, a class of compounds extensively investigated in neuropharmacology for their interactions with various CNS receptors . Compounds with similar structural motifs, particularly those containing a 4-arylpiperazine group, have been identified as high-affinity and selective ligands for dopamine receptor subtypes, such as the D4 receptor, and have also shown affinity for serotonin receptors like the 5-HT1A receptor . The presence of the 4-chlorophenylpiperazine group suggests potential research applications in the study of neurological pathways and psychiatric conditions. Furthermore, halogenated aromatic rings, such as the 3-chloro-4-fluorophenyl group, are common in bioactive molecules and are often associated with improved pharmacokinetic properties and binding affinity to biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to investigate this compound's specific mechanism of action and affinity profile for various receptor targets.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2FN4O2/c21-14-1-4-16(5-2-14)27-11-9-26(10-12-27)8-7-24-19(28)20(29)25-15-3-6-18(23)17(22)13-15/h1-6,13H,7-12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKFTJZSEFQXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1-(4-chlorophenyl)piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-N’-(2-chloroethyl)ethanediamide
  • N-(4-chlorophenyl)-N’-(2-fluoroethyl)ethanediamide
  • N-(3-chloro-4-fluorophenyl)-N’-(2-phenylethyl)ethanediamide

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide stands out due to its unique combination of chloro and fluoro substituents, as well as the presence of a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide, often referred to as a piperazine derivative, is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H32Cl2FN3O
  • Molecular Weight : 540.5 g/mol
  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide
  • Structural Representation : The compound's structure includes a piperazine ring, which is commonly associated with various pharmacological properties.

Pharmacological Effects

Research indicates that this compound exhibits significant activity in various biological systems:

The biological mechanisms underlying the activity of this compound include:

  • Receptor Binding : The compound likely binds to various neurotransmitter receptors, including dopamine and serotonin receptors, influencing signaling pathways that regulate mood and behavior.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways that are crucial for cell growth and survival.

Case Studies

Several studies have explored the effects of similar compounds:

  • Study on Antipsychotic Efficacy : A clinical trial involving a related piperazine derivative showed significant improvements in patients with treatment-resistant schizophrenia when administered over a 12-week period. The study highlighted reduced psychotic symptoms and improved quality of life metrics .
  • Antidepressant Research : Another study focused on the serotonergic modulation by similar compounds demonstrated rapid antidepressant effects in animal models, suggesting a potential for fast-acting therapies in human subjects .
  • Cancer Cell Line Studies : Research on piperazine derivatives revealed their ability to induce apoptosis in breast cancer cell lines, indicating a possible pathway for therapeutic development against malignancies .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntipsychoticReduced psychotic symptoms
AntidepressantMood stabilization
AntitumorInduced apoptosis in cancer cells

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